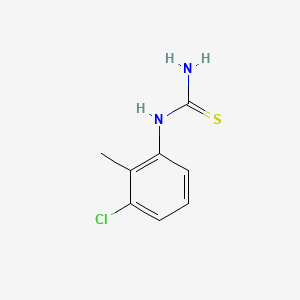

1-(3-Chloro-2-methylphenyl)-2-thiourea

Description

The exact mass of the compound 1-(3-Chloro-2-methylphenyl)-2-thiourea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Chloro-2-methylphenyl)-2-thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-2-methylphenyl)-2-thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-2-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S/c1-5-6(9)3-2-4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBGQCBZPGOVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213868 | |

| Record name | Urea, 1-(3-chloro-o-tolyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63980-70-1 | |

| Record name | N-(3-Chloro-2-methylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63980-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-(3-chloro-o-tolyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-(3-chloro-o-tolyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63980-70-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Chloro-2-methylphenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Chloro-2-methylphenyl)-2-thiourea, a molecule of significant interest in medicinal chemistry. Thiourea derivatives are a versatile class of organic compounds with a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This guide details a reliable synthetic protocol, explains the rationale behind the experimental choices, and offers in-depth methodologies for the structural and spectroscopic characterization of the title compound. The content is designed to be a practical resource for researchers engaged in drug discovery and development, providing both theoretical grounding and actionable laboratory procedures.

Introduction: The Significance of Thiourea Derivatives in Medicinal Chemistry

Thiourea and its derivatives have emerged as a prominent scaffold in the field of organic and medicinal chemistry due to their diverse biological applications.[1][2] The (R1R2N)(R3R4N)C=S functional group is a key structural feature that allows for a multitude of interactions with biological targets.[4] These compounds have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for the development of new therapeutic agents.[5] The presence of nitrogen and sulfur atoms allows for hydrogen bonding and coordination with metal ions, which can be crucial for their biological function.[6]

The specific compound, 1-(3-Chloro-2-methylphenyl)-2-thiourea, incorporates a substituted phenyl ring which can influence its lipophilicity, electronic properties, and ultimately its biological activity. The chloro and methyl substituents can modulate the compound's interaction with target enzymes or receptors. This guide will focus on the practical aspects of preparing and confirming the identity and purity of this promising molecule.

Synthesis of 1-(3-Chloro-2-methylphenyl)-2-thiourea

The synthesis of N,N'-disubstituted thioureas is most commonly and efficiently achieved through the reaction of an isothiocyanate with a primary or secondary amine.[7][8] This nucleophilic addition reaction is generally high-yielding and proceeds under mild conditions.[7]

Reaction Principle and Causality

The core of this synthesis is the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the stable thiourea product. The reactivity of the starting materials is influenced by electronic effects; more nucleophilic amines and more electrophilic isothiocyanates will react faster.[7]

Experimental Protocol

Materials:

-

3-Chloro-2-methylaniline

-

Ammonium thiocyanate

-

Hydrochloric acid

-

Acetone

-

Ethanol

Procedure:

Step 1: Synthesis of 3-Chloro-2-methylphenyl isothiocyanate (Intermediate)

This protocol outlines a common method for the in-situ generation of the isothiocyanate followed by reaction with an amine. A more direct approach, if the isothiocyanate is commercially available, would be to proceed directly to Step 2.

-

To a solution of 3-Chloro-2-methylaniline (1.0 mmol) in a suitable solvent such as acetone, add an equimolar amount of ammonium thiocyanate.

-

Slowly add hydrochloric acid dropwise to the stirred mixture.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the isothiocyanate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Synthesis of 1-(3-Chloro-2-methylphenyl)-2-thiourea

-

Once the formation of the isothiocyanate is complete, the amine (in this case, ammonia from the ammonium thiocyanate, or a separately added amine) reacts in the same pot.

-

Continue stirring the reaction mixture at room temperature. The reaction is often complete within a few hours.

-

Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.

-

The solid product is collected by vacuum filtration and washed with cold water.

Step 3: Purification

-

The crude 1-(3-Chloro-2-methylphenyl)-2-thiourea is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure product.[7]

Synthesis Workflow Diagram

Caption: Synthetic workflow for 1-(3-Chloro-2-methylphenyl)-2-thiourea.

Characterization of 1-(3-Chloro-2-methylphenyl)-2-thiourea

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following spectroscopic techniques are fundamental for this purpose.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a thiourea derivative will show characteristic absorption bands.[9]

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3450-3150 | N-H Stretching | Broad or sharp peaks corresponding to the amine N-H bonds.[10][11] |

| 3100-3000 | Aromatic C-H Stretching | Peaks indicative of the C-H bonds on the phenyl ring. |

| ~1600 | N-H Bending | Bending vibration of the N-H groups. |

| ~1500-1400 | C=C Stretching (Aromatic) | Characteristic stretching vibrations of the aromatic ring. |

| ~1350-1250 | C-N Stretching | Stretching vibrations of the carbon-nitrogen bonds.[9] |

| ~800-700 | C=S Stretching | The thioamide C=S stretching vibration, a key indicator of the thiourea core.[9] |

| ~750-650 | C-Cl Stretching | Stretching vibration of the carbon-chlorine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in the molecule. Both ¹H and ¹³C NMR are crucial for structural elucidation.[12]

¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the phenyl ring will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The splitting pattern will depend on the substitution.

-

N-H Protons: The protons of the NH groups will appear as broad singlets. Their chemical shift can vary depending on the solvent and concentration.

-

Methyl Protons: The protons of the methyl group will appear as a singlet in the upfield region (typically δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy:

-

Thioamide Carbon (C=S): The carbon of the C=S group is highly deshielded and will appear significantly downfield (typically δ 180-200 ppm).

-

Aromatic Carbons: The carbons of the phenyl ring will appear in the range of δ 110-150 ppm. The carbon attached to the chlorine atom will be influenced by its electronegativity.

-

Methyl Carbon: The carbon of the methyl group will appear in the upfield region (typically δ 15-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Expected Molecular Ion Peak:

For 1-(3-Chloro-2-methylphenyl)-2-thiourea (C₈H₉ClN₂S), the expected monoisotopic mass is approximately 200.02 g/mol . The mass spectrum should show a molecular ion peak [M]⁺ at m/z 200. Due to the presence of the chlorine-37 isotope, a characteristic [M+2]⁺ peak at m/z 202 with an intensity of about one-third of the [M]⁺ peak is also expected.

Characterization Data Summary

| Technique | Expected Results |

| FT-IR | Characteristic peaks for N-H, aromatic C-H, C=C, C-N, C=S, and C-Cl bonds. |

| ¹H NMR | Signals corresponding to aromatic, amine, and methyl protons with appropriate chemical shifts and multiplicities. |

| ¹³C NMR | Resonances for the thioamide, aromatic, and methyl carbons at their characteristic chemical shifts. |

| Mass Spec | A molecular ion peak [M]⁺ at m/z ~200 and an isotopic peak [M+2]⁺ at m/z ~202. |

Potential Applications and Future Directions

Thiourea derivatives are actively being investigated for a variety of therapeutic applications.[13] The title compound, with its specific substitution pattern, could be a candidate for screening in several biological assays.

-

Antimicrobial Activity: Many thiourea derivatives have shown promising activity against a range of bacteria and fungi.[14] The presence of the halogenated phenyl ring may enhance this activity.[15]

-

Anticancer Activity: The thiourea scaffold is present in several compounds with demonstrated anticancer properties.[6]

-

Enzyme Inhibition: Thioureas can act as inhibitors for various enzymes, a property that is being explored in drug development.[16]

Future research could involve the synthesis of analogues of 1-(3-Chloro-2-methylphenyl)-2-thiourea to establish structure-activity relationships (SAR) and optimize its biological activity. Further studies could also explore its mechanism of action at the molecular level.

Conclusion

This technical guide has provided a detailed protocol for the synthesis and comprehensive characterization of 1-(3-Chloro-2-methylphenyl)-2-thiourea. The methodologies described are based on established chemical principles and standard analytical techniques. By following this guide, researchers can reliably prepare and validate the structure of this compound, paving the way for further investigation into its potential as a pharmacologically active agent. The versatility of the thiourea scaffold continues to make it a valuable platform for the discovery of new and effective drugs.

References

-

MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

- Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry.

-

Science Publishing Group. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Retrieved from [Link]

-

CiteDrive. (n.d.). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

Semantic Scholar. (2016, March 1). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]

-

ResearchGate. (2025, October 13). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]

-

JETIR. (n.d.). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]

-

PubMed Central (PMC). (2017, September 1). Mechanochemical synthesis of thioureas, ureas and guanidines. Retrieved from [Link]

-

MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

Farmacia Journal. (2022, February 7). A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Retrieved from [Link]

-

ACS Publications. (2017, March 30). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3 | Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and calculated 1 H and 13 C NMR chemical shifts of 1a thiourea derivative. Retrieved from [Link]

- Google Patents. (n.d.). US20130142739A1 - Process for the synthesis of isothiocyanates and derivatives thereof and uses of same.

-

ResearchGate. (2025, August 6). (PDF) Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of thiourea. Retrieved from [Link]

-

IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Retrieved from [Link]

- [No valid URL provided]

-

PubMed Central (PMC). (2021, May 21). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. Retrieved from [Link]

-

TSI Journals. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates Original Artic. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

-

AKJournals. (n.d.). Thermal, UV and FTIR spectral studies of urea–thiourea zinc chloride single crystal. Retrieved from [Link]

-

ACS Publications. (2021, May 21). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy | The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiourea - NIST WebBook. Retrieved from [Link]

-

Semantic Scholar. (2011, September 6). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Retrieved from [Link]

-

J-Stage. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold. Retrieved from [Link]

-

MDPI. (n.d.). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Thiourea (FDB012439). Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Chloro-2-methylphenyl)-3-ethylthiourea. Retrieved from [Link]

-

DergiPark. (2022, March 9). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Retrieved from [Link]

-

SPHINX Knowledge Driven Development. (n.d.). Characterization and Synthesis of Novel Thiourea Derivatives International Journal of ChemTech Research. Retrieved from [Link]

-

PubMed. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2024, August 5). Screening of novel carbohydrate-derived thioureas for antibacterial activity. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(3-Chloro-4-methylphenyl)-2-thiourea. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-Aroyl-3-(3-chloro-2-methylphenyl)thiourea hybrids. Retrieved from [Link]

- [No valid URL provided]

-

PubChemLite. (n.d.). 1-allyl-3-(3-chloro-2-methylphenyl)-2-thiourea. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. citedrive.com [citedrive.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Pharmaceuticals | Special Issue : Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry [mdpi.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. jetir.org [jetir.org]

- 10. researchgate.net [researchgate.net]

- 11. iosrjournals.org [iosrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. farmaciajournal.com [farmaciajournal.com]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

Crystal structure analysis of substituted phenylthiourea compounds

An In-Depth Technical Guide to the Crystal Structure Analysis of Substituted Phenylthiourea Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted phenylthiourea derivatives represent a class of compounds with significant therapeutic potential, demonstrating a wide spectrum of biological activities including antimicrobial, antiviral, and anticancer properties. The efficacy and mechanism of action of these molecules are intrinsically linked to their three-dimensional structure and intermolecular interactions. Crystal structure analysis, therefore, is not merely a characterization step but a foundational pillar in the rational design and development of novel drugs based on the phenylthiourea scaffold. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies, theoretical underpinnings, and practical insights essential for the robust crystal structure analysis of this important class of compounds.

The Strategic Imperative: Why Crystal Structure Dictates Function

The biological activity of a drug candidate is governed by its ability to interact with a specific target, typically a protein or enzyme. This molecular recognition is a high-fidelity process dictated by the molecule's shape, charge distribution, and the network of non-covalent interactions it can form. For substituted phenylthioureas, the central thiourea moiety (-NH-C(S)-NH-) is a potent hydrogen bond donor and acceptor, predisposing these molecules to form specific, stabilizing interactions with biological targets.

Understanding the crystal structure provides direct, atomic-resolution insight into:

-

Molecular Conformation: The preferred spatial arrangement of the phenyl rings and substituents, which is critical for fitting into a receptor's binding pocket.

-

Intermolecular Interactions: The specific hydrogen bonds (e.g., N-H···S, N-H···O), π-π stacking, and other van der Waals forces that stabilize the crystal lattice. These same forces are instrumental in drug-receptor binding.

-

Structure-Activity Relationships (SAR): By comparing the crystal structures of various derivatives with their corresponding biological activities, researchers can build predictive models for designing more potent and selective compounds.

X-ray crystallography is the definitive method for obtaining this information, providing an unambiguous 3D model that serves as the blueprint for computational modeling and drug design.

From Synthesis to Single Crystal: A Foundational Workflow

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of Substituted Phenylthioureas

A common and efficient route involves the reaction of a substituted aniline with an isothiocyanate. The in-situ generation of the isothiocyanate from a corresponding acyl chloride and potassium thiocyanate is a frequently used strategy.

Experimental Protocol: General Synthesis of a 1-Aroyl-3-phenylthiourea Derivative

-

Isothiocyanate Formation (In Situ): To a solution of potassium thiocyanate (KSCN, 1.1 equivalents) in dry acetone, add the desired aroyl chloride (1.0 equivalent) dropwise with stirring. The reaction is typically stirred at room temperature for 1-2 hours to form the aroyl isothiocyanate intermediate.

-

Thiourea Formation: Add the selected substituted aniline (1.0 equivalent) to the reaction mixture.

-

Reaction: Reflux the mixture for 3-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, pour the reaction mixture into cold water. The solid product that precipitates is collected by vacuum filtration.

-

Purification: The crude product must be purified to achieve the high homogeneity required for crystallization. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate) is the most effective method. The purity should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).

Causality Insight: The use of dry acetone is critical in the first step to prevent the hydrolysis of the highly reactive aroyl chloride and isothiocyanate intermediate. Purification by recrystallization is non-negotiable; impurities can disrupt the crystal lattice, preventing the formation of single crystals.

The Art of Crystallization

Growing single crystals suitable for X-ray diffraction is often the rate-limiting step. The goal is to bring a supersaturated solution of the purified compound back to equilibrium slowly, allowing molecules to self-assemble into a highly ordered lattice.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Selection: Dissolve the purified phenylthiourea derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, DMSO/water) at room temperature. The ideal solvent is one in which the compound is moderately soluble.

-

Preparation: Filter the solution through a syringe filter into a clean, small vial.

-

Evaporation: Cover the vial with a cap containing a few pinholes or with paraffin film pierced by a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once well-formed, prismatic crystals appear, they can be carefully harvested using a loop.

Causality Insight: Slow evaporation is the method of choice because it provides the necessary time for molecules to adopt their lowest energy conformation and pack in a periodic, ordered manner. Rapid precipitation traps disorder, leading to amorphous solids or microcrystalline powders unsuitable for single-crystal analysis.

The Core Analysis: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise arrangement of atoms in a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

An End-to-End Workflow for Crystal Structure Determination

dot digraph "Crystal_Structure_Analysis_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} ondot Caption: Workflow from synthesis to final structural interpretation.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibration of the atoms. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors. This step yields a reflection file containing the Miller indices (h,k,l) and structure factor amplitudes (|Fₒ|) for each reflection.

-

Structure Solution: The "phase problem" is solved using computational methods. For small molecules like phenylthioureas, direct methods are highly effective. Software such as SHELXS or SHELXT is used to generate an initial electron density map and a preliminary atomic model.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares procedure with software like SHELXL. This iterative process optimizes atomic positions and displacement parameters to minimize the difference between the observed structure factors (|Fₒ|) and the calculated structure factors (|Fₒ|) derived from the model.

-

Validation: The quality of the final model is assessed using several metrics, most notably the R-factor (or residual factor). The R-factor quantifies the agreement between the experimental data and the calculated model. For a well-refined small molecule structure, an R-factor (R1) below 5% is expected.

Interpreting the Crystallographic Data

The refined crystal structure is a rich source of chemical information. Key parameters to analyze include:

-

Bond Lengths and Angles: These should conform to expected values for the given atom types and hybridization states. Significant deviations can indicate electronic effects or strain. For instance, the C=S and C-N bond lengths within the thiourea core provide insight into π-electron delocalization.

-

Torsion Angles: These define the overall conformation of the molecule, including the relative orientation of the phenyl rings.

-

Hydrogen Bonding: Phenylthioureas are rich in hydrogen bond donors (N-H) and acceptors (C=S, and other substituents like carbonyl oxygen). A detailed analysis of these interactions is crucial. They are the primary forces dictating the supramolecular assembly (the packing of molecules in the crystal).

-

Crystal Packing: Analysis of how individual molecules arrange themselves in the unit cell reveals other important non-covalent interactions, such as π-π stacking between phenyl rings and C-H···π interactions, which contribute to the overall stability of the crystal.

Table 1: Representative Crystallographic Data for an Analogous Compound (3-acetyl-1-phenylthiourea) To illustrate the typical output of a crystallographic experiment, data for a closely related, structurally characterized compound is presented below.

| Parameter | Value |

| Chemical Formula | C₉H₁₀N₂OS |

| Formula Weight | 194.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a, b, c (Å) | 4.8116(9), 17.150(3), 18.677(3) |

| β (°) | 96.487(4) |

| Volume (ų) | 1531.4(5) |

| Z (Molecules/Unit Cell) | 4 |

| Final R1 [I > 2σ(I)] | 0.045 |

| wR2 (all data) | 0.128 |

Data sourced from a study on 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea, which shares the same space group and similar characteristics.

Complementary & Computational Validation

While SCXRD is the gold standard, other techniques are vital for comprehensive characterization and for correlating the solid-state structure with solution-state behavior.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the covalent structure of the synthesized compound. The chemical shifts of the N-H protons are particularly informative. In solution, their position can indicate the presence of intramolecular hydrogen bonding, providing a link between the solid-state conformation and the behavior in a solvent.

-

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups. The positions of the N-H stretching and C=S stretching bands can provide evidence for hydrogen bonding. A shift in these bands compared to theoretical values often indicates involvement in such interactions.

Table 2: Typical Spectroscopic Data Ranges for Phenylthioureas

| Functional Group | Technique | Typical Range/Signal |

| N-H (Amide) | ¹H NMR | δ 8.5 - 10.5 ppm (broad singlet) |

| Aromatic C-H | ¹H NMR | δ 7.0 - 8.0 ppm (multiplets) |

| C=S (Thione) | ¹³C NMR | δ 175 - 185 ppm |

| N-H Stretch | IR | 3100 - 3400 cm⁻¹ (often broad due to H-bonding) |

| C=S Stretch | IR | 1250 - 1300 cm⁻¹ |

Computational Analysis: Hirshfeld Surfaces

To quantify and visualize the intermolecular interactions identified in the crystal packing, Hirshfeld surface analysis is a powerful computational tool. A Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, color-coded to show the nature and strength of intermolecular contacts.

-

d_norm surface: This surface visualizes close contacts. Red spots indicate strong, short contacts (like hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts.

-

2D Fingerprint Plots: These plots summarize all the intermolecular contacts, providing a quantitative percentage contribution of different interaction types (e.g., H···H, C···H, O···H) to the overall crystal packing.

dot digraph "HBonding_Motifs" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=record, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#EA4335", style=dashed, arrowhead=none];

} ondot Caption: Common hydrogen bonding motifs in phenylthiourea structures.

Conclusion

The crystal structure analysis of substituted phenylthiourea compounds is an indispensable component of modern drug discovery. It provides the atomic-level detail necessary to understand structure-activity relationships, guide lead optimization, and rationally design next-generation therapeutics. By integrating meticulous synthesis and crystallization with powerful analytical techniques like SCXRD and computational methods like Hirshfeld surface analysis, researchers can unlock a comprehensive understanding of these versatile molecules. The protocols and insights provided in this guide serve as a robust framework for conducting these analyses with scientific rigor and a clear understanding of the causality that links molecular structure to biological function.

References

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Papatriantafyllopoulou, C., Raptopoulou, C. P., Terzis, A., Boudalis, A. K., & Psycharis, V. (2015). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 1(1), 38-51. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (14), 1785-1787. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [Link]

-

Grokipedia. (n.d.). R-factor (crystallography). Grokipedia. [Link]

-

Karaush-Karmazin, N. M., Minaev, B. F., Minaeva, V. A., Panchenko, O. O., & Ågren, H. (2024). Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals. Eurasian Journal of Chemistry, 2(1), 22-31. [Link]

-

Unipos. (n.d.). Single crystal structure analysis software "SHELX". TEGAKARI. [Link]

-

PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. RCSB PDB. [Link]

-

Wikipedia. (n.d.). R-factor (crystallography). Wikipedia. [Link]

-

Sheldrick, G. M. (n.d.). SHELXL-97. University of Göttingen. [Link]

-

Stack Exchange. (2021). In crystallography, how does the real space R factor relate to the atomic B factor? Biology Stack Exchange. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

CCP4 wiki. (n.d.). Solve a small-molecule structure. CCP4 wiki. [Link]

-

OlexSys. (n.d.). Structure Solution. OlexSys. [Link]

-

Fraser, J. S., et al. (2015). The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 1), 76–83. [Link]

-

Uekusa, H., & Fujii, K. (2005). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 47(4), 227-233. [Link]

-

CD-Spectroscopy. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? CD-Spectroscopy. [Link]

-

Uekusa, H., & Fujii, K. (2005). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

-

Zhang, Y. B., et al. (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks. Science, 361(6397), 48-52. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. ResearchGate. [Link]

A Technical Guide to the Spectroscopic Characterization of 1-(3-Chloro-2-methylphenyl)-2-thiourea

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(3-chloro-2-methylphenyl)-2-thiourea. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and anticipated results from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. While direct experimental data for this specific molecule is not widely published, this guide synthesizes established spectroscopic principles and data from analogous structures to present a robust predictive analysis.

Introduction

1-(3-Chloro-2-methylphenyl)-2-thiourea, with the molecular formula C₈H₉ClN₂S and a molecular weight of 200.69 g/mol , belongs to the versatile class of thiourea derivatives[1][2]. These compounds are of significant interest in medicinal and materials chemistry due to their diverse biological activities and coordination properties[3][4]. Accurate structural elucidation is the bedrock of understanding the structure-activity relationships that drive innovation. This guide provides the foundational spectroscopic data points necessary for the unambiguous identification and characterization of this molecule.

Overall Spectroscopic Analysis Workflow

The comprehensive characterization of a novel or synthesized compound like 1-(3-chloro-2-methylphenyl)-2-thiourea relies on a multi-technique approach to assemble a complete structural picture. Each spectroscopic method provides a unique piece of the puzzle, and their combined interpretation leads to a confident structure confirmation.

Caption: Workflow for the spectroscopic characterization of 1-(3-Chloro-2-methylphenyl)-2-thiourea.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable insights into the molecule's structure.

Experimental Protocol (Electron Ionization - EI)

-

Sample Preparation : A dilute solution of the compound is prepared in a volatile solvent like methanol or dichloromethane.

-

Introduction : The sample is introduced into the ion source via direct infusion or through a gas chromatograph (GC) inlet.

-

Ionization : The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : The abundance of each ion is measured, generating a mass spectrum.

Predicted Mass Spectrum Data

| m/z (Mass-to-Charge Ratio) | Predicted Fragment | Interpretation |

| 200/202 | [M]⁺ | Molecular Ion Peak . The presence of a peak at m/z 202 with roughly one-third the intensity of the m/z 200 peak is characteristic of the ³⁵Cl and ³⁷Cl isotopes, confirming the presence of one chlorine atom. |

| 141/143 | [C₇H₆ClN]⁺ | Loss of the thiourea group (•SCN₂H₃). This fragment corresponds to the 3-chloro-2-methylaniline radical cation. |

| 126/128 | [C₆H₃ClN]⁺ | Loss of a methyl group (•CH₃) from the m/z 141/143 fragment. |

| 106 | [C₇H₈N]⁺ | Loss of chlorine (•Cl) from the m/z 141 fragment, followed by rearrangement. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |

| 59 | [CH₃N₂S]⁺ | Fragment corresponding to the thiourea moiety. |

Interpretation of Fragmentation

The fragmentation of 1-(3-chloro-2-methylphenyl)-2-thiourea under EI conditions is expected to be initiated by the cleavage of the relatively weak C-N bond between the aromatic ring and the thiourea group. The presence of the chlorine isotope pattern is a key diagnostic feature.

Caption: Predicted major fragmentation pathway for 1-(3-Chloro-2-methylphenyl)-2-thiourea in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation : A small amount of the solid powder is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition : Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

-

Background Correction : A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3350 - 3150 | Medium-Strong, Broad | N-H Stretch | Amine/Amide (Thiourea N-H) |

| 3050 - 3000 | Medium-Weak | C-H Stretch (Aromatic) | Phenyl Ring C-H |

| 2980 - 2900 | Medium-Weak | C-H Stretch (Aliphatic) | Methyl Group C-H |

| ~1600, ~1475 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1550 | Strong | N-H Bend / C-N Stretch | Thiourea Backbone |

| ~1350 | Medium | C-N Stretch | Ar-N and Thiourea C-N |

| ~1100 | Medium | C-Cl Stretch | Aryl-Chloride |

| ~750 | Medium | C=S Stretch | Thione |

| 850 - 750 | Strong | C-H Bend (Out-of-plane) | Substituted Aromatic Ring |

Interpretation of IR Spectrum

The IR spectrum will be dominated by features characteristic of the thiourea and substituted phenyl groups. The broad N-H stretching bands in the 3350-3150 cm⁻¹ region are indicative of the two N-H groups of the thiourea moiety[5][6]. The presence of both aromatic and aliphatic C-H stretches will be observed. The so-called "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands, but key absorptions for the C-N and C=S bonds are expected around 1350 cm⁻¹ and 750 cm⁻¹, respectively[5][7]. The substitution pattern on the aromatic ring will influence the exact position of the out-of-plane C-H bending bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

Experimental Protocol

-

Sample Preparation : Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition : The sample is placed in an NMR spectrometer. ¹H NMR and ¹³C NMR spectra are acquired. Additional experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Data Processing : The acquired data is Fourier transformed, phased, and baseline corrected to produce the final spectra.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet, Broad | 1H | Ar-NH - |

| ~7.8 | Singlet, Broad | 2H | -C(S)-NH₂ |

| ~7.4 | Doublet | 1H | Ar-H (H-4) |

| ~7.3 | Doublet | 1H | Ar-H (H-6) |

| ~7.2 | Triplet (Doublet of Doublets) | 1H | Ar-H (H-5) |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~182 | N/A | C =S (Thione) |

| ~138 | N/A | Ar-C (C-1) |

| ~135 | N/A | Ar-C (C-3, C-Cl) |

| ~133 | N/A | Ar-C (C-2, C-CH₃) |

| ~130 | CH | Ar-C H (C-5) |

| ~128 | CH | Ar-C H (C-6) |

| ~126 | CH | Ar-C H (C-4) |

| ~17 | CH₃ | Ar-C H₃ |

Interpretation of NMR Spectra

-

¹H NMR : The use of DMSO-d₆ as a solvent is anticipated to allow for the observation of the exchangeable N-H protons as broad singlets at high chemical shifts[8]. The aromatic region will display a pattern consistent with a 1,2,3-trisubstituted benzene ring. The protons at positions 4 and 6 would likely appear as doublets, while the proton at position 5, being coupled to both, would appear as a triplet or a doublet of doublets. The methyl group protons will appear as a sharp singlet in the aliphatic region.

-

¹³C NMR : The most downfield signal will be the thione carbon (C=S) at approximately 182 ppm. The aromatic region will show six distinct carbon signals, three quaternary (C1, C2, C3) and three methine (CH) carbons (C4, C5, C6), which can be confirmed with a DEPT-135 experiment. The methyl carbon will be the most upfield signal. The specific assignments are predictive and would be definitively confirmed using 2D NMR experiments like HSQC and HMBC.

Conclusion

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a powerful and comprehensive methodology for the structural confirmation of 1-(3-chloro-2-methylphenyl)-2-thiourea. This guide presents a predictive but technically grounded framework for the expected spectroscopic data. The molecular weight and chlorine presence would be confirmed by MS, key functional groups identified by IR, and the precise atomic connectivity and stereochemistry established by NMR. These data are crucial for quality control, reaction monitoring, and understanding the chemical properties of this important thiourea derivative.

References

-

MDPI. (n.d.). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Retrieved from [Link][3]

-

MDPI. (n.d.). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Retrieved from [Link][8]

-

Malaysian Journal of Analytical Sciences. (n.d.). SPECTROSCOPIC AND STRUCTURAL STUDY OF A SERIES OF PIVALOYLTHIOUREA DERIVATIVES. Retrieved from [Link][5]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723790, Thiourea. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of the thiourea (tu), Pt(tu) 4 Cl 2 , (1) and Pd(tu) 4 Cl 2 , (2). Retrieved from [Link][7]

-

PMC. (n.d.). 3-Acetyl-1-(3-methylphenyl)thiourea. Retrieved from [Link][6]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 977232, 1-(3-Chloro-2-methylphenyl)-3-ethylthiourea. Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). Characterization and Synthesis of Novel Thiourea Derivatives. Retrieved from [Link][4]

Sources

- 1. 1-(3-CHLORO-2-METHYLPHENYL)-2-THIOUREA CAS#: 63980-70-1 [m.chemicalbook.com]

- 2. CAS 63980-70-1 | 7767-5-05 | MDL MFCD00060442 | 1-(3-Chloro-2-methylphenyl)-2-thiourea | SynQuest Laboratories [synquestlabs.com]

- 3. mdpi.com [mdpi.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. 3-Acetyl-1-(3-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Dawn of a New Therapeutic Scaffold: An In-depth Technical Guide to the Initial Discovery and Synthesis of Novel Aroylthiourea Hybrids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Among the myriad of scaffolds explored, aroylthiourea and its derivatives have emerged as a versatile and privileged structure, demonstrating a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the foundational principles and practical methodologies for the initial discovery and synthesis of novel aroylthiourea hybrids. By delving into the causal relationships behind experimental choices and grounding protocols in established scientific literature, this document aims to empower researchers to rationally design and synthesize new chemical entities with significant therapeutic potential. We will explore the core synthetic strategies, detail step-by-step experimental protocols, and present data-driven insights into the structure-activity relationships of these promising compounds.

Introduction: The Scientific Rationale for Aroylthiourea Hybrids

The aroylthiourea moiety (Ar-CO-NH-CS-NH-R) is a pharmacologically significant scaffold due to its unique structural features. The presence of both electron-donating (amine) and electron-withdrawing (carbonyl and thiocarbonyl) groups, coupled with its ability to act as a hydrogen bond donor and acceptor, allows for diverse interactions with biological targets.[2] This inherent versatility has led to the development of aroylthiourea derivatives with a broad range of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3]

The concept of molecular hybridization has gained considerable traction in modern drug discovery.[4][5] This strategy involves the covalent linking of two or more pharmacophores to create a single hybrid molecule with potentially synergistic or additive biological activities.[4] By combining the aroylthiourea scaffold with other known bioactive moieties, researchers can create novel hybrid compounds with improved potency, selectivity, and pharmacokinetic profiles. This approach offers a rational pathway to overcoming challenges such as drug resistance and off-target toxicity.[2]

This guide will focus on the foundational chemistry that underpins the synthesis of these hybrids, providing the necessary tools for researchers to embark on their own discovery programs.

Core Synthesis Strategy: A Two-Step Approach

The synthesis of aroylthiourea hybrids generally follows a robust and versatile two-step synthetic sequence. The cornerstone of this strategy is the in-situ generation of a reactive aroyl isothiocyanate intermediate, which is then coupled with a primary amine of a second bioactive molecule.

Step 1: Generation of the Aroyl Isothiocyanate Intermediate

The most common and efficient method for preparing aroyl isothiocyanates involves the reaction of an aroyl chloride with a thiocyanate salt, typically ammonium thiocyanate or potassium thiocyanate, in an anhydrous solvent such as acetone or tetrahydrofuran (THF).[6]

Causality of Experimental Choices:

-

Aroyl Chloride: The choice of the starting aroyl chloride is dictated by the desired substitution pattern on the aromatic ring of the final hybrid. This allows for systematic exploration of structure-activity relationships.

-

Thiocyanate Salt: Ammonium or potassium thiocyanate are readily available, inexpensive, and effective sources of the thiocyanate nucleophile.

-

Anhydrous Solvent: The reaction is sensitive to moisture, as water can hydrolyze the aroyl chloride and the resulting isothiocyanate. Therefore, the use of a dry solvent is critical for achieving high yields. Acetone is a common choice due to its ability to dissolve both the organic and inorganic reactants.[6]

-

Reaction Conditions: The reaction is often performed at room temperature or with gentle refluxing to drive the reaction to completion.[6] The formation of a precipitate (ammonium or potassium chloride) is a visual indicator of reaction progress.[6]

Step 2: Nucleophilic Addition of an Amine to the Aroyl Isothiocyanate

The freshly prepared solution of the aroyl isothiocyanate is then treated directly with a primary amine-containing molecule. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the desired aroylthiourea linkage.

Causality of Experimental Choices:

-

Primary Amine: The choice of the primary amine is the key to creating the "hybrid" nature of the molecule. This component can be another known drug, a heterocyclic scaffold, or any molecule bearing a primary amine that is of interest for its potential biological activity.

-

In-Situ Reaction: The aroyl isothiocyanate is typically used without isolation due to its potential instability.[7] The one-pot nature of this two-step process is highly efficient and minimizes handling of the reactive intermediate.

-

Solvent: The same solvent used for the generation of the isothiocyanate is generally suitable for the second step.

-

Temperature: The addition of the amine is often carried out at room temperature or slightly below to control the exothermicity of the reaction.

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for the synthesis of a representative aroylthiourea hybrid.

General Protocol for the Synthesis of N-(Aroyl)-N'-(substituted)thiourea Hybrids

Materials:

-

Substituted Aroyl Chloride (1.0 eq)

-

Ammonium Thiocyanate (1.0 - 1.2 eq)

-

Substituted Primary Amine (1.0 eq)

-

Anhydrous Acetone

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if necessary)

-

Dropping funnel

Procedure:

-

Preparation of the Aroyl Isothiocyanate:

-

To a solution of ammonium thiocyanate in anhydrous acetone, add the substituted aroyl chloride dropwise with vigorous stirring at room temperature.[6]

-

The reaction mixture may become exothermic, and a white precipitate of ammonium chloride will form.[6]

-

After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours or gently reflux for 1 hour to ensure complete formation of the aroyl isothiocyanate.[1][6]

-

-

Formation of the Aroylthiourea Hybrid:

-

To the freshly prepared solution of the aroyl isothiocyanate, add a solution of the substituted primary amine in anhydrous acetone dropwise.

-

A precipitate of the aroylthiourea product may form during the addition.

-

Continue stirring the reaction mixture at room temperature for an additional 2-4 hours.

-

-

Isolation and Purification:

-

The resulting precipitate can be collected by filtration, washed with cold acetone or water, and then dried.

-

If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) or by column chromatography on silica gel.

-

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new spot corresponding to the product confirms the reaction's progression. The structure of the final product should be confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[8]

Visualization of the Synthetic Workflow

The general synthetic pathway for the creation of aroylthiourea hybrids can be visualized as follows:

Caption: General synthetic workflow for aroylthiourea hybrids.

Case Study: Synthesis and Anticancer Activity of Novel Aroylthiourea Derivatives

Recent research has demonstrated the potential of aroylthiourea hybrids as potent anticancer agents. For instance, novel series of aroylthiourea derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[5][8][9]

One notable example involves the hybridization of the aroylthiourea scaffold with a podophyllotoxin moiety, a known anticancer agent.[9] The resulting hybrids exhibited significant cytotoxicity against HepG2, A549, and HCT-116 cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range.[9] Mechanistic studies revealed that these compounds induced apoptosis and arrested the cell cycle at the G2/M phase, suggesting a multi-targeted mechanism of action.[9]

Another promising approach involves the complexation of aroylthiourea ligands with metal ions, such as Ruthenium(II).[1][3][10] These organometallic complexes have shown remarkable cytotoxicity against a panel of cancer cell lines, in some cases comparable to the standard drug cisplatin.[10] The proposed mechanism of action for these complexes involves the induction of oxidative stress-mediated apoptosis.[3][10]

Data Presentation: Cytotoxicity of Representative Aroylthiourea Hybrids

The following table summarizes the in-vitro anticancer activity of selected aroylthiourea derivatives from the literature.

| Compound ID | Target Moiety | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | Podophyllotoxin | HepG2 | 0.1 | [9] |

| 4a | Podophyllotoxin | A549 | 0.1 | [9] |

| 4a | Podophyllotoxin | HCT-116 | 0.1 | [9] |

| Complex 5 | Ru(II)-arene | IMR-32 | 7-46 | [1][3] |

| Complex 7 | Ru(II)-arene | IMR-32 | 7-46 | [1][3] |

| Complex 8 | Ru(II)-arene | IMR-32 | 7-46 | [1][3] |

| 4c | Phenylurea-hydrazone | HepG2 | 2.22 | [5] |

| 4e | Phenylurea-hydrazone | HT-29 | 3.40 | [5] |

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Potential Signaling Pathways and Mechanisms of Action

While the exact mechanisms of action can vary depending on the specific hybrid, several key signaling pathways have been implicated in the anticancer effects of aroylthiourea derivatives. One of the prominent pathways involves the induction of apoptosis through the generation of intracellular Reactive Oxygen Species (ROS).

Sources

- 1. Synthesis and Anticancer Activity of [RuCl2(η6-arene)(aroylthiourea)] Complexes—High Activity against the Human Neuroblastoma (IMR-32) Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and synthesis of hybrid compounds as novel drugs and medicines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design and synthesis of novel ureido and thioureido conjugated hydrazone derivatives with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]

- 7. Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis -3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ04485H [pubs.rsc.org]

- 8. Synthesis and anticancer activity of acyl thioureas bearing pyrazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antitumor activity of novel aroylthiourea derivatives of podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Activity of [RuCl2(η6-arene)(aroylthiourea)] Complexes-High Activity against the Human Neuroblastoma (IMR-32) Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the chemical space of 1,3-disubstituted thiourea derivatives

An In-depth Technical Guide to the Chemical Space of 1,3-Disubstituted Thiourea Derivatives

Authored by: A Senior Application Scientist

Foreword: The Enduring Versatility of the Thiourea Scaffold

The thiourea motif, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, represents one of the most prolific and versatile scaffolds in modern medicinal chemistry.[1] Its structural simplicity belies a profound capacity for chemical modification and a remarkable breadth of biological activity.[2] Unlike its oxygen analog, urea, the sulfur atom in thiourea imparts distinct electronic and steric properties, enabling unique interactions with biological targets.[3] The N-H groups serve as potent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor or coordinate with metal ions, facilitating a multitude of binding possibilities within complex biological systems.[1][3]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental design in the exploration of 1,3-disubstituted thiourea derivatives. We will delve into the strategic synthesis, rigorous characterization, and profound structure-activity relationships (SAR) that define this chemical space, offering field-proven insights to empower your own discovery programs.

Navigating the Synthetic Landscape: Methodologies and Rationale

The accessibility and derivatization potential of the thiourea core are central to its appeal. The choice of synthetic route is dictated by the desired substitution pattern (symmetrical vs. unsymmetrical) and the availability of starting materials.

The Cornerstone Reaction: Isothiocyanates and Amines

The most prevalent and versatile method for generating unsymmetrical 1,3-disubstituted thioureas is the nucleophilic addition of a primary or secondary amine to an isothiocyanate.[1][4] This reaction is typically high-yielding, proceeds under mild conditions, and its simplicity makes it ideal for generating large libraries for screening.

The causality behind this choice is clear: isothiocyanates (R-N=C=S) possess a highly electrophilic carbon atom, which is readily attacked by the nucleophilic amine. The reaction is often conducted at room temperature or with gentle heating in a suitable anhydrous solvent, such as acetonitrile or ethanol.[4][5]

Protocol 1: General Synthesis of an N-aryl-[3-(trifluoromethyl)phenyl]thiourea Derivative

This protocol is adapted from methodologies demonstrated to be effective for this class of compounds.[5]

-

Reagent Preparation: In a round-bottom flask, dissolve the desired primary amine (e.g., 3-(trifluoromethyl)aniline) (1.0 eq.) in anhydrous acetonitrile (approx. 5-10 mL per gram of amine).

-

Reactant Addition: To this solution, add the corresponding isothiocyanate (e.g., a substituted phenyl isothiocyanate) (1.0 eq.).

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Product Isolation: Upon completion, reduce the solvent volume using a rotary evaporator. The resulting crude solid or oil is then purified.

-

Purification: The residue is purified by column chromatography on silica gel (a common mobile phase is a chloroform:methanol mixture) or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,3-disubstituted thiourea derivative.[5]

-

Validation: The structure and purity of the final product must be confirmed through rigorous spectroscopic analysis (see Section 2).

Green Chemistry Approaches: The Carbon Disulfide Route

For the synthesis of symmetrical 1,3-disubstituted thioureas, and increasingly for unsymmetrical ones, methods utilizing carbon disulfide (CS₂) are gaining traction.[6][7] These protocols are often lauded for their environmental friendliness, particularly when conducted in an aqueous medium, avoiding volatile organic solvents.[6] The reaction typically proceeds through a dithiocarbamate intermediate formed from the amine and CS₂.[1][2] This strategy is atom-economical and leverages readily available starting materials.[7]

Visualizing the Synthetic Workflow

The following diagram illustrates the primary synthetic pathway discussed, emphasizing the integration of synthesis, purification, and characterization as a self-validating system.

References

Methodological & Application

Application of 1-(3-Chloro-2-methylphenyl)-2-thiourea in Urease Inhibition Assays: A Technical Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(3-Chloro-2-methylphenyl)-2-thiourea as a potent inhibitor in urease activity assays. This guide delves into the scientific rationale, detailed experimental protocols, and data interpretation, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Urease Inhibition

Urease (EC 3.5.1.5), a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1] This enzymatic action is pivotal in various biological and environmental processes. In medicine, urease is a critical virulence factor for several pathogens, most notably Helicobacter pylori. The ammonia produced by urease neutralizes gastric acid, allowing the bacterium to colonize the stomach lining, which can lead to gastritis, peptic ulcers, and an increased risk of gastric cancer.[2][3] In agriculture, the rapid breakdown of urea-based fertilizers by soil urease results in significant nitrogen loss through ammonia volatilization and contributes to environmental pollution.[1] Consequently, the development of effective urease inhibitors is a significant goal in both therapeutic and agricultural sciences.

Thiourea and its derivatives have emerged as a promising class of urease inhibitors, largely due to their structural similarity to the natural substrate, urea.[2] These compounds are thought to interact with the nickel ions in the active site of the urease enzyme, thereby blocking its catalytic activity.

1-(3-Chloro-2-methylphenyl)-2-thiourea: A Potent Urease Inhibitor

1-(3-Chloro-2-methylphenyl)-2-thiourea belongs to a class of substituted phenylthiourea compounds that have demonstrated significant urease inhibitory potential. While specific kinetic data for this exact molecule is not extensively published, closely related 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids have been synthesized and shown to be exceptionally potent inhibitors of Jack Bean Urease (JBU).[3][4] These derivatives exhibit IC50 values in the nanomolar to low micromolar range, far exceeding the potency of the standard inhibitor, thiourea.[3]

Mechanism of Action: Kinetic studies on analogous thiourea derivatives suggest a non-competitive mode of inhibition.[2] This implies that the inhibitor does not bind to the same active site as the substrate (urea) but rather to an allosteric site on the enzyme. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency. The interaction is believed to involve the chelation of the nickel ions in the urease active site by the sulfur and nitrogen atoms of the thiourea moiety.

Experimental Protocols

The following protocols are designed to be self-validating, providing a robust framework for assessing the urease inhibitory activity of 1-(3-Chloro-2-methylphenyl)-2-thiourea.

Synthesis of 1-(3-Chloro-2-methylphenyl)-2-thiourea

A common synthetic route to this class of compounds involves the reaction of the corresponding aniline with an isothiocyanate precursor. The synthesis of the closely related 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids starts with 3-chloro-2-methylaniline, which serves as the foundational precursor.[3][4]

Materials:

-

3-chloro-2-methylaniline

-

Ammonium thiocyanate or a suitable isothiocyanate precursor

-

An appropriate solvent (e.g., acetone, acetonitrile)

-

Acid catalyst (optional, e.g., HCl)

General Procedure:

-

Dissolve 3-chloro-2-methylaniline in the chosen solvent.

-

Add a stoichiometric equivalent of the isothiocyanate precursor.

-

If necessary, add a catalytic amount of acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(3-Chloro-2-methylphenyl)-2-thiourea as a solid.

Note: Characterization of the final product should be performed using techniques such as FT-IR, 1H-NMR, and 13C-NMR to confirm its identity and purity.[3]

In Vitro Urease Inhibition Assay (Indophenol Method)

This assay is based on the Berthelot (indophenol) reaction, which quantifies the amount of ammonia produced from the urease-catalyzed hydrolysis of urea.[1][5] Ammonia reacts with phenol and hypochlorite in an alkaline medium to produce a blue-green indophenol dye, the absorbance of which is proportional to the ammonia concentration.[1]

Reagents and Equipment:

-

Jack Bean Urease (JBU) solution (e.g., 1 U/mL in phosphate buffer)

-

Urea solution (e.g., 100 mM in phosphate buffer)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

1-(3-Chloro-2-methylphenyl)-2-thiourea stock solution (in DMSO or other suitable solvent)

-

Thiourea (as a standard inhibitor)

-

Phenol Reagent (Reagent A): 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in deionized water.

-

Alkali Reagent (Reagent B): 0.5% (w/v) sodium hydroxide and 0.1% (v/v) sodium hypochlorite in deionized water.

-

96-well microplate reader

-

Incubator (37°C)

-

Multichannel pipettes

Assay Protocol:

-

Prepare serial dilutions of 1-(3-Chloro-2-methylphenyl)-2-thiourea and the standard inhibitor (thiourea) in phosphate buffer.

-

In a 96-well plate, add 25 µL of the urease enzyme solution to each well, except for the blank wells.

-

Add 25 µL of the various concentrations of the test compound or standard inhibitor to the respective wells. For the control (100% enzyme activity), add 25 µL of the buffer/solvent.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the urea solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and initiate color development by adding 50 µL of Phenol Reagent (Reagent A) followed by 50 µL of Alkali Reagent (Reagent B) to each well.

-

Incubate the plate at room temperature for 20-30 minutes for the color to develop.

-

Measure the absorbance at a wavelength between 625 and 630 nm using a microplate reader.

Data Analysis: The percentage of urease inhibition is calculated using the following formula:

% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation and Interpretation

Quantitative Data Summary

The inhibitory potential of 1-(3-Chloro-2-methylphenyl)-2-thiourea and its analogs can be effectively summarized in a tabular format for clear comparison.

| Compound | IC50 (µM) [JBU] | Inhibition Type | Reference |

| 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrid (4i) | 0.0019 ± 0.0011 | Non-competitive | [3] |

| Other 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids | 0.002 - 0.0532 | Non-competitive/Mixed | [3] |

| Thiourea (Standard) | ~21.2 ± 1.3 | Competitive | [2] |

Note: The IC50 values for the aroyl hybrids are presented as a strong proxy for the potential activity of 1-(3-Chloro-2-methylphenyl)-2-thiourea.

Visualization of Experimental Workflow and Signaling Pathway

Caption: Workflow for the in vitro urease inhibition assay.

Caption: Non-competitive inhibition of urease.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, the following controls should be included in every assay:

-

Negative Control (100% Activity): Contains the enzyme, substrate, and the solvent used for the inhibitor, but no inhibitor. This provides the baseline for maximum enzyme activity.

-

Positive Control: A known urease inhibitor (e.g., thiourea or acetohydroxamic acid) should be run in parallel to validate the assay's responsiveness.

-

Blank: Contains all reagents except the enzyme to account for any background absorbance.

Consistency in reagent preparation, incubation times, and temperature is paramount for reproducible results. All experiments should be performed in triplicate to assess the variability of the data.

Conclusion

1-(3-Chloro-2-methylphenyl)-2-thiourea and its closely related analogs represent a highly potent class of non-competitive urease inhibitors. The protocols and data interpretation guidelines presented in this document provide a robust framework for researchers to accurately assess their inhibitory activity. The application of these compounds holds significant promise for the development of novel therapeutics for H. pylori infections and for enhancing the efficiency of urea-based fertilizers in agriculture. Further in vivo studies are warranted to fully elucidate the therapeutic and agricultural potential of this promising inhibitor.

References

-

Khan, K. M., et al. (2019). Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Bioorganic Chemistry, 83, 595-610. [Link]

-

Rasheed, S., et al. (2022). Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. International Journal of Molecular Sciences, 23(19), 11646. [Link]

-

ResearchGate. (2022). Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. [Link]

-

MDPI. (2022). Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. International Journal of Molecular Sciences. [Link]

-

Marzban, G., et al. (2012). Spectrometric and Voltammetric Analysis of Urease – Nickel Nanoelectrode as an Electrochemical Sensor. International Journal of Electrochemical Science, 7, 2386-2400. [Link]

-

Kandeler, E. (1988). Short-Term Assay of Soil Urease Activity Using Colorimetric Determination of Ammonium. Biology and Fertility of Soils, 6(1), 68-72. [Link]

-

Gowda, D. C., et al. (2017). INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. International Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 138-145. [Link]

-

Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1).[Link]

-

ResearchGate. (n.d.). Inhibition of urease by compound 6. A Lineweaver-Burk plot of...[Link]

-

Khan, K. M., et al. (2004). Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles. Biochemical and Biophysical Research Communications, 319(3), 1053-1063. [Link]

-